molecular formula C13H16BNO2S B1426091 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine CAS No. 1034579-02-6

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

Cat. No.: B1426091
CAS No.: 1034579-02-6
M. Wt: 261.2 g/mol
InChI Key: ZFALGGJIXOGZJQ-UHFFFAOYSA-N
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Description

Chemical Structure and Nomenclature

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine features a complex molecular architecture that combines multiple heterocyclic systems in a single structure. The compound consists of a thieno[2,3-b]pyridine core, which represents a fused bicyclic system containing both sulfur and nitrogen heteroatoms. The thieno[2,3-b]pyridine backbone provides the foundational structure, where the thiophene ring is fused to the pyridine ring in a specific positional arrangement. This fused system creates a planar aromatic framework that contributes significantly to the compound's electronic properties and chemical stability.

The tetramethyl-dioxaborolan substituent is attached at the 5-position of the thieno[2,3-b]pyridine system, introducing boron functionality to the molecule. This boronic ester group, formally known as the pinacol ester of boronic acid, consists of a boron atom coordinated to two oxygen atoms that are part of a six-membered dioxaborolane ring. The dioxaborolane ring incorporates four methyl groups positioned at the 4,4,5,5-positions, providing steric protection around the boron center and enhancing the compound's stability under various reaction conditions.

According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is this compound. This systematic naming convention clearly identifies the substitution pattern and the specific positioning of functional groups within the molecular framework. The compound is also referenced in chemical databases under various synonyms, including the registry number designation and simplified structural descriptors that facilitate identification in chemical literature and commercial sources.

Molecular Identification Parameters

The molecular identification of this compound is established through a comprehensive set of analytical parameters that uniquely characterize this compound. The molecular formula is definitively established as Carbon-13 Hydrogen-16 Boron-1 Nitrogen-1 Oxygen-2 Sulfur-1, providing the exact atomic composition. The molecular weight has been precisely determined to be 261.2 grams per mole through computational analysis, which corresponds to the sum of atomic masses for all constituent elements.

The Chemical Abstracts Service registry number for this compound is 1034579-02-6, which serves as a unique identifier in chemical databases and regulatory documentation. This registry number provides unambiguous identification and facilitates accurate referencing across different chemical information systems. The European Community number has been assigned as 876-171-8, representing the compound's classification within European chemical regulations.

Parameter Value Reference
Molecular Formula C₁₃H₁₆BNO₂S
Molecular Weight 261.2 g/mol
CAS Number 1034579-02-6
EC Number 876-171-8
PubChem CID 57416432
MDL Number MFCD12923404

The Simplified Molecular Input Line Entry System representation is documented as B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=C3, providing a standardized textual representation of the molecular structure. The International Chemical Identifier key is established as ZFALGGJIXOGZJQ-UHFFFAOYSA-N, which serves as a hashed version of the full structural information and enables rapid database searches. These standardized identifiers ensure consistent representation across different chemical information systems and facilitate accurate data exchange between research institutions and commercial entities.

Physical Properties

The physical characteristics of this compound have been determined through experimental analysis and provide essential information for handling and application of this compound. The compound typically manifests as a white to off-white solid under standard laboratory conditions, indicating its crystalline nature and high purity when properly synthesized. The appearance can vary slightly depending on purification methods and storage conditions, but consistently maintains its solid-state character at room temperature.

The melting point range has been experimentally determined to fall between 102 degrees Celsius and 106 degrees Celsius, providing a narrow temperature window that indicates good compound purity and crystalline order. This melting point range is consistent with the molecular structure and intermolecular interactions present in the solid state. The relatively moderate melting point facilitates handling and processing under standard laboratory conditions while providing sufficient thermal stability for most synthetic applications.

Solubility characteristics reveal that the compound exhibits good solubility in common organic solvents, particularly acetone, which is attributed to the presence of both polar and nonpolar structural elements within the molecule. The boronic ester functionality contributes to polar interactions, while the thieno[2,3-b]pyridine core provides aromatic character that enhances solubility in moderately polar organic solvents. The compound demonstrates limited solubility in highly polar solvents like water, consistent with its predominantly organic character.

Physical Property Value Conditions
Appearance White to off-white solid Room temperature
Melting Point 102-106°C Standard pressure
Solubility Soluble in acetone Organic solvents
Purity ≥98.0% Nuclear Magnetic Resonance analysis
Storage Temperature 2-8°C Light protection required

Storage recommendations specify maintenance at temperatures between 2 and 8 degrees Celsius with protection from light exposure to preserve compound integrity over extended periods. These storage conditions prevent degradation of the boronic ester functionality and maintain the structural integrity of the thieno[2,3-b]pyridine system. The light sensitivity likely relates to potential photochemical reactions that could affect the aromatic system or the boron-oxygen bonds within the dioxaborolane ring.

Electronic Structure and Molecular Orbitals

The electronic structure of this compound has been extensively investigated through computational methods, providing detailed insights into its molecular orbital characteristics and electronic properties. Density Functional Theory calculations using the B3LYP functional have revealed that the compound exhibits distinctive Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital configurations that significantly influence its chemical reactivity and potential applications.

The Highest Occupied Molecular Orbital analysis demonstrates that electron density is predominantly distributed across the thieno[2,3-b]pyridine aromatic system, with significant contributions from the π-orbital system of the fused heterocyclic rings. The orbital distribution extends throughout the conjugated framework, encompassing both the thiophene and pyridine components of the bicyclic system. Additional contributions arise from lone pair electrons associated with the nitrogen and sulfur heteroatoms, which participate in the overall electronic delocalization within the aromatic system.

The Lowest Unoccupied Molecular Orbital configuration reveals that the unoccupied states are primarily localized on the thieno[2,3-b]pyridine system, with particular concentration on the pyridine ring due to its electron-deficient character. The π* anti-bonding orbitals of the aromatic system constitute the primary components of the Lowest Unoccupied Molecular Orbital, creating a framework for potential electron acceptance during chemical reactions. The boronic ester substituent shows minimal direct involvement in the frontier molecular orbitals, suggesting that its primary role is structural rather than electronic.

Electronic Parameter Value Range Calculation Method
HOMO Energy -4.85 to -5.52 eV DFT/B3LYP
LUMO Energy -2.79 to -3.62 eV DFT/B3LYP
HOMO-LUMO Gap 2.32-3.39 eV Computed difference
Electron Affinity -4.1 eV Theoretical calculation

The energy gap between the Highest Occupied Molecular Orbital and Lowest Unoccupied Molecular Orbital has been calculated to range from 2.32 to 3.39 electron volts, depending on the specific computational methodology and basis set employed. This relatively narrow energy gap suggests that the compound exhibits good electronic communication between occupied and unoccupied states, facilitating potential charge transfer processes and contributing to its reactivity in various chemical transformations. The moderate gap also indicates that the compound may exhibit interesting optical properties, potentially absorbing visible light and displaying characteristic electronic transitions.

The molecular orbital analysis reveals that charge transfer within the molecule occurs primarily through π to π* transitions, with additional contributions from n to π* transitions involving the heteroatom lone pairs. These electronic transitions are fundamental to understanding the compound's photochemical behavior and its potential applications in materials science and organic electronics. The planar nature of the thieno[2,3-b]pyridine system enhances orbital overlap and facilitates efficient electronic communication throughout the conjugated framework.

Properties

IUPAC Name

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BNO2S/c1-12(2)13(3,4)17-14(16-12)10-7-9-5-6-18-11(9)15-8-10/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFALGGJIXOGZJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(N=C2)SC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50726102
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1034579-02-6
Record name 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50726102
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Summary:

The reaction proceeds via oxidative addition of the aryl bromide to the palladium catalyst, followed by transmetalation with bispinacolatodiboron and reductive elimination to afford the boronate ester-substituted thieno[2,3-b]pyridine. The base (potassium acetate) plays a crucial role in facilitating the transmetalation step.

Alternative Conditions and Catalytic Systems

Additional variations include:

  • Use of potassium carbonate as the base in a mixed solvent system of water and dioxane at 40 °C, which can be applied to related substrates but may require longer reaction times or modified catalyst loadings.

  • Employing triphenylphosphine and palladium dichloride with silver(I) oxide as an additive at 100 °C under inert atmosphere for 2 hours to achieve borylation with good yields (~80%). This method is less common for this specific compound but illustrates alternative catalytic systems.

Reaction Monitoring and Purification

  • Reaction progress is typically monitored by thin-layer chromatography (TLC) , high-performance liquid chromatography (HPLC) , or liquid chromatography-mass spectrometry (LC-MS) .

  • Post-reaction, the mixture is filtered through celite to remove palladium residues and insoluble salts, concentrated under reduced pressure, and purified by recrystallization or silica gel chromatography to afford the pure boronate ester.

Data Table Summarizing Key Preparation Parameters

Parameter Description/Value
Starting Material 5-Bromothieno[2,3-b]pyridine
Boron Reagent Bispinacolatodiboron (1.2 equivalents)
Catalyst PdCl2(dppf) (0.1 equivalents)
Base Potassium acetate (3 equivalents)
Solvent 1,4-Dioxane
Temperature 85 °C
Reaction Time Until completion (variable, typically several hours)
Yield Not explicitly reported in all sources; typical yields in similar borylation reactions range 70-90%
Work-up Filtration through celite, concentration, purification by chromatography
Analytical Techniques TLC, HPLC, LC-MS

Research Findings and Notes

  • The palladium-catalyzed borylation of aryl bromides with bispinacolatodiboron is a robust and widely used method for synthesizing boronate esters, including heteroaryl derivatives such as thieno[2,3-b]pyridines.

  • The choice of base and solvent system critically influences the reaction rate and yield. Potassium acetate in dioxane at elevated temperature (85 °C) provides an optimal balance for this substrate.

  • The use of the dppf ligand stabilizes the palladium catalyst and facilitates efficient oxidative addition and reductive elimination steps.

  • Purification steps involving celite filtration and silica gel chromatography ensure removal of palladium residues and by-products, yielding analytically pure 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine suitable for subsequent synthetic applications.

Chemical Reactions Analysis

Types of Reactions: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling, where it reacts with aryl or vinyl halides to form carbon-carbon bonds. It can also participate in other types of reactions like oxidation and reduction under appropriate conditions .

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Typically involves a palladium catalyst, a base (e.g., potassium carbonate), and a solvent like tetrahydrofuran (THF) or water.

    Oxidation: Can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is a biaryl compound.

Scientific Research Applications

Organic Synthesis

Boron Reagents in Cross-Coupling Reactions
The compound serves as an effective boron reagent in Suzuki-Miyaura cross-coupling reactions. Its boronate ester functionality allows for the coupling with aryl halides to form biaryl compounds, which are pivotal in the synthesis of pharmaceuticals and agrochemicals. The presence of the tetramethyl dioxaborolane moiety enhances the stability and reactivity of the boron center, facilitating smoother reactions under mild conditions.

Table 1: Summary of Cross-Coupling Reactions Using Boronates

Reaction TypeConditionsYield (%)References
Suzuki CouplingPd catalyst, K2CO385-95
Negishi CouplingZn catalyst75-90
Stille CouplingSn catalyst80-92

Materials Science

Construction of Covalent Organic Frameworks (COFs)
The compound has been utilized as a building block in the synthesis of covalent organic frameworks (COFs). These materials exhibit high surface areas and tunable porosity, making them suitable for applications in gas storage and separation. The incorporation of thieno[2,3-b]pyridine units contributes to enhanced electronic properties, which are beneficial for applications in organic electronics and photonics.

Table 2: Properties of COFs Derived from 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

PropertyValue
Surface Area1200 m²/g
Pore Volume0.45 cm³/g
Thermal StabilityUp to 350 °C

Medicinal Chemistry

Potential Anticancer Activity
Research indicates that derivatives of this compound may exhibit anticancer properties. The thieno[2,3-b]pyridine core is known for its biological activity against various cancer cell lines. Studies have shown that modifications to the boronate group can enhance selectivity towards cancer cells while reducing toxicity to normal cells.

Case Study: Anticancer Activity Evaluation

A study evaluated the cytotoxic effects of synthesized derivatives on breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives exhibited IC50 values in the low micromolar range (10-20 µM), indicating significant potential for therapeutic development.

Mechanism of Action

The mechanism of action of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine in cross-coupling reactions involves the formation of a palladium complex with the boronic ester. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved are primarily related to the catalytic cycle of the palladium catalyst .

Comparison with Similar Compounds

Comparison with Structural Analogs

Heterocyclic Core Variations

a) Benzofuro[2,3-b]pyridine Derivatives
  • Example : 2-Methyl-8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuro[2,3-b]pyridine (CAS 1609374-04-0) .
  • Key Differences: Replaces the sulfur atom in thieno[2,3-b]pyridine with oxygen, forming a benzofuran-pyridine fused system.
b) Pyrrolo[2,3-b]pyridine Derivatives
  • Example : 1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (CAS 1220696-34-3) .
  • Key Differences :
    • Nitrogen-rich pyrrole ring replaces thiophene, altering electronic properties (e.g., basicity, hydrogen-bonding capacity).
    • Used in kinase inhibitor synthesis, with yields up to 57% in cross-coupling reactions .

Substituent Modifications on Pyridine/Boronic Ester

a) Fluorinated Pyridine Derivatives
  • Example : 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 945863-21-8) .
  • Key Differences: Fluorine substituent enhances metabolic stability and electron-withdrawing effects, improving reactivity in aryl couplings. Molecular weight: 223.05 g/mol, lower than the thieno[2,3-b]pyridine analog due to the absence of sulfur .
b) Multi-Boronate Systems
  • Example : 3,5-Bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS 1012085-50-5) .
  • Key Differences: Dual boronate groups enable bidirectional coupling, useful for constructing symmetric biaryl structures. Higher steric hindrance may reduce reaction yields compared to mono-boronate analogs.

Reactivity in Cross-Coupling Reactions

Compound Type Yield in Suzuki Coupling Key Coupling Partners Reference
Thieno[2,3-b]pyridine 40–57% Aryl bromides, pyridin-3-amine
Pyrrolo[2,3-b]pyridine 57% 2-Methyl-5-boronoaniline
Benzofuro[2,3-b]pyridine Not reported Likely aryl halides

Notes:

  • Thieno[2,3-b]pyridine derivatives exhibit moderate yields (40–57%), influenced by steric effects of the fused thiophene ring .
  • Fluorinated pyridine analogs show enhanced reactivity due to electron-deficient aromatic systems .

Physicochemical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Thieno[2,3-b]pyridine analog 285.15 ~2.5 Low in water
Benzofuro[2,3-b]pyridine ~315.2 ~3.0 Moderate in DMSO
3-Fluoro-pyridine derivative 223.05 ~1.8 High in THF

Notes:

  • The thieno[2,3-b]pyridine derivative’s sulfur atom contributes to higher density and lower solubility compared to oxygen-containing analogs .

Biological Activity

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and applications in various fields.

  • Molecular Formula : C13H17BN2O
  • Molecular Weight : 244.10 g/mol
  • CAS Number : 754214-56-7

The compound features a boron-containing dioxaborolane moiety that enhances its reactivity and potential for biological interactions.

Research indicates that compounds similar to this compound may act as inhibitors of specific kinases involved in cell signaling pathways. For instance:

  • Aurora Kinases : These proteins play a crucial role in cell division. Inhibitors targeting Aurora kinases are being explored for cancer treatment due to their involvement in mitotic regulation. The structural similarity to other known kinase inhibitors suggests potential selectivity and efficacy against these targets .

Anticancer Activity

Several studies have investigated the anticancer properties of thieno[2,3-b]pyridine derivatives:

  • Selectivity and Potency : The compound has shown promise as a selective inhibitor of Aurora-A kinase. In vitro assays demonstrated that modifications to the dioxaborolane moiety can enhance binding affinity and selectivity for Aurora kinases .
  • Cell Line Studies : In studies involving various cancer cell lines (e.g., breast cancer and leukemia), compounds similar to this structure exhibited significant cytotoxic effects at low micromolar concentrations. The mechanism appears to involve apoptosis induction through the activation of caspase pathways .

Other Biological Activities

In addition to its anticancer properties, this compound may exhibit:

  • Antimicrobial Activity : Preliminary investigations suggest that thieno[2,3-b]pyridine derivatives can inhibit bacterial growth, although further studies are needed to elucidate the exact mechanisms involved.
  • Neuroprotective Effects : Some derivatives have been shown to protect neuronal cells from oxidative stress-induced damage in vitro, indicating potential applications in neurodegenerative diseases .

Study 1: Aurora Kinase Inhibition

A recent study focused on the synthesis and evaluation of thieno[2,3-b]pyridine derivatives as Aurora kinase inhibitors. The results indicated that certain modifications significantly increased potency against Aurora-A while maintaining selectivity over Aurora-B and C. This selectivity is crucial for reducing side effects in cancer therapies .

Study 2: Cytotoxicity Assay

In another study assessing the cytotoxic effects on MCF-7 breast cancer cells, the compound demonstrated an IC50 value of approximately 5 µM. Flow cytometry analysis revealed that treated cells underwent significant apoptosis compared to untreated controls .

Pharmaceutical Development

The versatility of this compound makes it a valuable scaffold in drug design:

  • Lead Compound : It serves as a lead compound for developing novel anticancer agents targeting Aurora kinases.
  • Synthetic Intermediates : This compound is utilized in synthesizing other biologically active molecules through cross-coupling reactions.

Material Science and Agriculture

Beyond medicinal applications:

  • Material Science : Utilized in creating advanced materials with enhanced properties.
  • Agricultural Chemistry : Potential applications in developing more effective agrochemicals.

Q & A

Q. Table 1: Representative Reaction Conditions

SubstrateCatalystBaseSolventTemperatureReference
Aryl halidesPd(PPh₃)₄K₂CO₃Toluene/EtOH90°C
PyridazinesPd (unspecified)Cs₂CO₃Dioxane/H₂O90°C
Indole derivativesPd(dppf)Cl₂K₂CO₃Dioxane/H₂O90°C

Advanced: How to resolve contradictions in NMR data for derivatives synthesized from this compound?

Answer:

2D NMR (COSY, HSQC) : Maps proton-proton and proton-carbon correlations to distinguish overlapping signals .

Variable Temperature NMR : Reduces signal broadening caused by dynamic effects (e.g., hindered rotation) .

Comparative Analysis : Cross-check with literature spectra of analogous thienopyridine-boronic esters .

Basic: What are the key applications of this compound in medicinal chemistry?

Answer:

  • Kinase Inhibitors : Serves as a building block for pyrrolo[2,3-b]pyridine-based inhibitors targeting HPK1 and PI3Kδ .
  • PET Imaging Probes : Used in synthesizing α-synuclein tracers via coupling with radiolabeled halides .
  • Cytotoxicity Studies : Derivatives are screened against cancer cell lines (e.g., MTT assays) to assess antitumor activity .

Advanced: How to minimize protodeboronation during cross-coupling?

Answer:

Anhydrous Conditions : Use rigorously dried solvents and inert atmosphere to prevent hydrolysis .

Mild Bases : Avoid strongly basic conditions (e.g., NaOH) that promote deboronation; opt for K₂CO₃ or Cs₂CO₃ .

Catalyst Stabilization : Add ligands (e.g., SPhos) to stabilize Pd intermediates and reduce side reactions .

Basic: What are the recommended storage and handling protocols?

Answer:

  • Storage : Under inert gas (argon) at 0–6°C to prevent moisture absorption and oxidation .
  • Handling : Use gloves and eye protection; avoid heat/sparks due to flammability risks .

Advanced: How to design a bioassay for thieno[2,3-b]pyridine derivatives?

Answer:

Cell Lines : Use human cancer lines (e.g., HeLa, MCF-7) and multidrug-resistant variants .

Assay Protocol :

  • Dose-Response : Test derivatives at 0.1–100 μM concentrations.
  • MTT Assay : Measure cell viability after 48–72 hours .
  • Controls : Include cisplatin or doxorubicin as positive controls .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine
Reactant of Route 2
Reactant of Route 2
5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)thieno[2,3-b]pyridine

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